2-Amino-1,3-benzothiazole-6-sulfonyl fluoride 2-Amino-1,3-benzothiazole-6-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17817153
InChI: InChI=1S/C7H5FN2O2S2/c8-14(11,12)4-1-2-5-6(3-4)13-7(9)10-5/h1-3H,(H2,9,10)
SMILES:
Molecular Formula: C7H5FN2O2S2
Molecular Weight: 232.3 g/mol

2-Amino-1,3-benzothiazole-6-sulfonyl fluoride

CAS No.:

Cat. No.: VC17817153

Molecular Formula: C7H5FN2O2S2

Molecular Weight: 232.3 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1,3-benzothiazole-6-sulfonyl fluoride -

Specification

Molecular Formula C7H5FN2O2S2
Molecular Weight 232.3 g/mol
IUPAC Name 2-amino-1,3-benzothiazole-6-sulfonyl fluoride
Standard InChI InChI=1S/C7H5FN2O2S2/c8-14(11,12)4-1-2-5-6(3-4)13-7(9)10-5/h1-3H,(H2,9,10)
Standard InChI Key MZYRTMMXMPIVQJ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1S(=O)(=O)F)SC(=N2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Amino-1,3-benzothiazole-6-sulfonyl fluoride consists of a benzothiazole core substituted with an amino group at position 2 and a sulfonyl fluoride moiety at position 6. The sulfonyl fluoride group (-SO₂F) confers electrophilic reactivity, enabling participation in nucleophilic substitution reactions, while the amino group (-NH₂) offers sites for further functionalization .

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis of Estimation
Molecular FormulaC₇H₅FN₂O₂S₂Analogous sulfonyl chlorides
Molecular Weight248.26 g/molCalculated
Melting Point120–125°C (predicted)Benzothiazole sulfonates
Boiling Point380–385°C (predicted)Thermogravimetric analogs
SolubilitySoluble in polar aprotic solventsSulfonyl fluoride trends
pKa (Sulfonyl fluoride)~-1.5 to -2.0Comparative sulfonic acids

The compound’s stability under ambient conditions is likely moderate, requiring inert storage (2–8°C) to prevent hydrolysis of the sulfonyl fluoride group .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 2-amino-1,3-benzothiazole-6-sulfonyl fluoride can be extrapolated from methods used for analogous sulfonyl chlorides and fluorides. A plausible pathway involves:

  • Sulfonation of Benzothiazole Precursors:
    Direct sulfonation of 2-amino-1,3-benzothiazole using chlorosulfonic acid, followed by fluorination with potassium fluoride or xenon difluoride . This mirrors the chlorosulfonation steps described in patent WO2017115137A1 for related benzothiazole sulfonamides .

  • Oxidative Fluorination:
    Oxidation of thiol intermediates using hydrogen peroxide in the presence of fluoride sources, as demonstrated in the preparation of sulfonyl fluorides from sulfinic acids .

Table 2: Comparative Reaction Conditions for Sulfonyl Fluorides

StepReagents/ConditionsYield (Reported)
SulfonationClSO₃H, 0–5°C, 2h60–70%
FluorinationKF, DMF, 80°C, 6h45–55%
PurificationRecrystallization (Ethyl Acetate)>95% purity

Challenges in Synthesis

  • Hydrolysis Sensitivity: The sulfonyl fluoride group is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments .

  • Regioselectivity: Achieving selective sulfonation at position 6 requires careful control of stoichiometry and temperature .

Applications in Chemical Research

Medicinal Chemistry

Sulfonyl fluorides are increasingly utilized as covalent enzyme inhibitors due to their ability to form stable bonds with active-site residues. For 2-amino-1,3-benzothiazole-6-sulfonyl fluoride, potential targets include:

  • Cysteine Proteases: The electrophilic sulfur reacts with catalytic cysteine residues, inhibiting enzymes like caspases and cathepsins.

  • Kinase Modulation: Benzothiazole cores are known ATP-competitive inhibitors; sulfonyl fluoride substitution may enhance binding selectivity .

Agrochemical Development

The compound’s structural similarity to mesosulfuron-methyl intermediates suggests utility in herbicide design. Its sulfonyl fluoride group could serve as a precursor for sulfonamide herbicides via ammonolysis .

HazardPrecautionary Measures
Skin ContactWash with soap/water; seek medical advice
InhalationUse fume hood; monitor air quality
StorageInert atmosphere, desiccated, 2–8°C

Future Directions

  • Stability Studies: Quantitative analysis of hydrolytic degradation kinetics in aqueous media.

  • Biological Screening: High-throughput assays to identify protein targets and therapeutic potential.

  • Green Synthesis: Exploring catalytic fluorination methods to improve yield and reduce waste .

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